3-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride
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Overview
Description
3-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N4 and a molecular weight of 239.15 g/mol . This compound is characterized by the presence of a triazole ring attached to a piperidine ring via a methylene bridge. It is commonly used in various scientific research applications due to its unique chemical properties .
Scientific Research Applications
3-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The triazole and piperidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate certain pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,4-triazol-1-ylmethyl)piperidine
- 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine
- 4-(1H-1,2,4-triazol-1-ylmethyl)piperidine
Uniqueness
3-(1H-1,2,4-triazol-1-ylmethyl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
1269152-47-7 |
---|---|
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-2-8(4-9-3-1)5-12-7-10-6-11-12/h6-9H,1-5H2 |
InChI Key |
OIJPPRAITGSIRG-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)CN2C=NC=N2.Cl.Cl |
Canonical SMILES |
C1CC(CNC1)CN2C=NC=N2 |
solubility |
not available |
Origin of Product |
United States |
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